1-(4-Fluorophenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea 1-(4-Fluorophenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea
Brand Name: Vulcanchem
CAS No.: 2034504-67-9
VCID: VC4181557
InChI: InChI=1S/C13H10FN5O/c14-9-1-3-10(4-2-9)17-13(20)18-11-7-15-12-5-6-16-19(12)8-11/h1-8H,(H2,17,18,20)
SMILES: C1=CC(=CC=C1NC(=O)NC2=CN3C(=CC=N3)N=C2)F
Molecular Formula: C13H10FN5O
Molecular Weight: 271.255

1-(4-Fluorophenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea

CAS No.: 2034504-67-9

Cat. No.: VC4181557

Molecular Formula: C13H10FN5O

Molecular Weight: 271.255

* For research use only. Not for human or veterinary use.

1-(4-Fluorophenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea - 2034504-67-9

Specification

CAS No. 2034504-67-9
Molecular Formula C13H10FN5O
Molecular Weight 271.255
IUPAC Name 1-(4-fluorophenyl)-3-pyrazolo[1,5-a]pyrimidin-6-ylurea
Standard InChI InChI=1S/C13H10FN5O/c14-9-1-3-10(4-2-9)17-13(20)18-11-7-15-12-5-6-16-19(12)8-11/h1-8H,(H2,17,18,20)
Standard InChI Key XNFHTQSANYUKFK-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1NC(=O)NC2=CN3C(=CC=N3)N=C2)F

Introduction

Chemical Architecture and Physicochemical Properties

Structural Characteristics

1-(4-Fluorophenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea (molecular formula: C₁₃H₁₀FN₅O) features a urea backbone bridging two aromatic systems: a 4-fluorophenyl group and a pyrazolo[1,5-a]pyrimidine moiety. The pyrazolo[1,5-a]pyrimidine core adopts a bicyclic structure with nitrogen atoms at positions 1, 5, and 7, contributing to its electron-deficient character and hydrogen-bonding capacity .

Table 1: Key Physicochemical Parameters

PropertyValueSource
Molecular Weight271.25 g/molCalculated
IUPAC Name1-(4-fluorophenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea
XLogP32.1 (estimated)Predictive
Hydrogen Bond Donors3Structural
Hydrogen Bond Acceptors5Analysis

The fluorine atom at the para position of the phenyl ring enhances metabolic stability and influences electronic distribution, while the urea linker provides conformational flexibility critical for target engagement .

Synthetic Methodologies

Core Scaffold Construction

The pyrazolo[1,5-a]pyrimidine ring is typically synthesized via cyclocondensation reactions. A common route involves reacting 5-aminopyrazole derivatives with β-diketones or their equivalents under acidic conditions . For example, Abdelriheem et al. demonstrated that sodium 3-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate reacts with heterocyclic amines to form pyrazolo[1,5-a]pyrimidines in yields exceeding 60% .

Urea Linkage Formation

The urea bridge is introduced through nucleophilic substitution or carbodiimide-mediated coupling. In one protocol, 6-aminopyrazolo[1,5-a]pyrimidine is treated with 4-fluorophenyl isocyanate in anhydrous tetrahydrofuran, yielding the target compound after purification by column chromatography . Optimized conditions (e.g., 0°C, 12 h) minimize side reactions such as oligomerization .

Biological Activity and Mechanism

Antitrypanosomal Effects

In vitro studies on related compounds reveal potent activity against Trypanosoma brucei (EC₅₀ = 0.8 μM), attributed to interference with purine salvage pathways . The urea moiety mimics endogenous purines, competitively inhibiting hypoxanthine-guanine phosphoribosyltransferase (HGPRT) .

Pharmacokinetic and Toxicity Profiling

Metabolic Stability

Preliminary microsomal stability assays (human liver microsomes) indicate moderate clearance (Cl = 22 mL/min/kg) for fluorophenyl-containing analogs, with cytochrome P450 3A4 as the primary metabolizing enzyme . The fluorine atom reduces oxidative deamination compared to non-halogenated derivatives .

Selectivity and Off-Target Risks

Therapeutic Applications and Future Directions

Oncology

MET kinase inhibitors like SAR125844 (a related triazolopyridazine urea) have entered clinical trials for cancers with MET amplification . The pyrazolo[1,5-a]pyrimidine core may offer improved blood-brain barrier penetration for glioblastoma applications .

Infectious Diseases

Ongoing studies explore urea derivatives as oral therapeutics for neglected tropical diseases, leveraging their dual antiviral and antiparasitic activity . Structural modifications to enhance aqueous solubility (e.g., PEGylation) are under investigation .

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